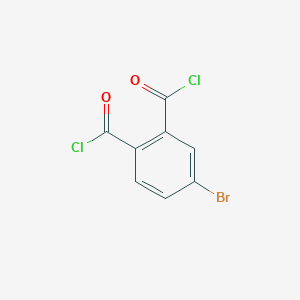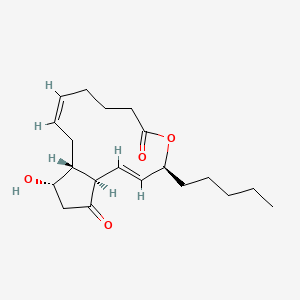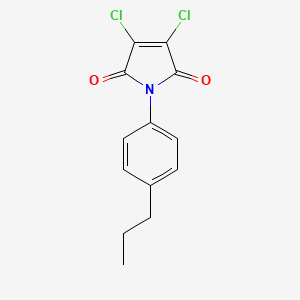
Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate is an organic compound with the molecular formula C18H30Cl2O4. This compound is characterized by its unique structure, which includes two chlorine atoms, two propyl groups, and a double bond within an octane backbone. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate typically involves a multi-step process. One common method includes the esterification of 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioic acid.
Reduction: Formation of diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enediol.
Substitution: Formation of diethyl 2,7-dihydroxy-4-methyl-2,7-dipropyloct-4-enedioate or diethyl 2,7-diamino-4-methyl-2,7-dipropyloct-4-enedioate.
Scientific Research Applications
Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloctane-1,8-dioate
- Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-ynedioate
- Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioic acid
Uniqueness
Diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate is unique due to the presence of a double bond within its structure, which imparts distinct reactivity compared to its saturated analogs. This structural feature allows for specific chemical transformations that are not possible with similar compounds lacking the double bond.
Properties
CAS No. |
62377-86-0 |
|---|---|
Molecular Formula |
C19H32Cl2O4 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
diethyl 2,7-dichloro-4-methyl-2,7-dipropyloct-4-enedioate |
InChI |
InChI=1S/C19H32Cl2O4/c1-6-11-18(20,16(22)24-8-3)13-10-15(5)14-19(21,12-7-2)17(23)25-9-4/h10H,6-9,11-14H2,1-5H3 |
InChI Key |
NHMDQQXNNPTFRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C(C)CC(CCC)(C(=O)OCC)Cl)(C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]-](/img/structure/B14538159.png)
![N~1~-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide](/img/structure/B14538161.png)
![5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline](/img/structure/B14538162.png)


![Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14538168.png)

![O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate](/img/structure/B14538183.png)

![(E)-N-(4,4-Diethoxybutyl)-1-[1-(phenylsulfanyl)cyclopropyl]methanimine](/img/structure/B14538195.png)


![1-[(4-Chlorophenyl)methyl]-4-(2,5-dichlorobenzoyl)pyridin-1-ium chloride](/img/structure/B14538230.png)
